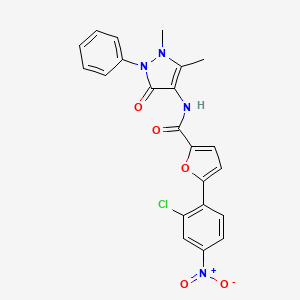![molecular formula C24H36N2O B6026357 2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6026357.png)
2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol, also known as AAE-1, is a compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound is a derivative of adamantane, a cyclic hydrocarbon, and piperazine, a heterocyclic compound. AAE-1 has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been found to interact with various receptors, including the dopamine, serotonin, and adrenergic receptors, which are involved in the regulation of mood, pain, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in the body. The compound has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. It has also been found to modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is its high potency and selectivity, which makes it a useful tool for studying various biological processes in the laboratory. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of this compound on the body are not well understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties, such as increased solubility and selectivity. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its long-term effects on the body.
Métodos De Síntesis
The synthesis of 2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol involves the reaction of adamantane-2-carboxylic acid with 1-(2-phenylethyl)piperazine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been extensively studied for its potential use in the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation. The compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been found to possess anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-[4-(2-adamantyl)-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O/c27-11-7-23-17-26(10-9-25(23)8-6-18-4-2-1-3-5-18)24-21-13-19-12-20(15-21)16-22(24)14-19/h1-5,19-24,27H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNYJKOXYDAFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C2C3CC4CC(C3)CC2C4)CCO)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(dimethylamino)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6026278.png)
![2-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B6026287.png)
![2-fluoro-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B6026295.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6026321.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5-methyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6026326.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6026331.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6026335.png)
![5-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6026347.png)
![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6026349.png)
![2-[(6-benzyl-3-{[(benzylthio)acetyl]amino}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6026352.png)

![N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6026370.png)
![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6026373.png)
![1-(diethylamino)-3-[4-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6026378.png)